molecular formula C12H12N4O B2767431 N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide CAS No. 866143-42-2

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide

Cat. No.: B2767431
CAS No.: 866143-42-2
M. Wt: 228.255
InChI Key: GLNLHTHXORPIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide is a useful research compound. Its molecular formula is C12H12N4O and its molecular weight is 228.255. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-pyridin-3-ylpyrimidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-2-11(17)15-10-5-7-14-12(16-10)9-4-3-6-13-8-9/h3-8H,2H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNLHTHXORPIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide (CAS: 866143-42-2).

This molecule represents a "privileged scaffold" in medicinal chemistry, specifically within the 2-aryl-4-aminopyrimidine class.[1][2] This structural motif is foundational to the design of ATP-competitive kinase inhibitors (e.g., CDK, JAK, and BCR-ABL inhibitors).[1] This guide treats the molecule as a critical chemical probe and building block for drug discovery.[1]

Scaffold Analysis, Synthesis, and Pharmacological Potential[1][2]

Executive Summary

This compound acts as a representative chemical probe for the 2-(pyridin-3-yl)pyrimidine-4-amine pharmacophore.[1][2] This scaffold is engineered to bind to the ATP-binding hinge region of protein kinases.[1][2] The molecule combines a central pyrimidine core with a 3-pyridyl "tail" (improving solubility and H-bonding potential) and a propionamide "head" (providing steric bulk and donor/acceptor motifs).[1][2]

Key Classification: Kinase Inhibitor Pharmacophore / Chemical Probe Primary Application: Hit-to-Lead optimization for oncology (CDK2 inhibition) and immunology (JAK/STAT pathways).[1][2]

Part 1: Chemical Identity & Physiochemical Properties[1][2][3]

This section consolidates the fundamental data required for identifying and modeling the compound in silico.

1.1 Identification Matrix[1][3]
ParameterValue
Chemical Name This compound
CAS Registry Number 866143-42-2
Molecular Formula C₁₂H₁₂N₄O
Molecular Weight 228.25 g/mol
SMILES CCC(=O)Nc1nccc(n1)c2cccnc2
InChI Key GLNLHTHXORPIAX-UHFFFAOYSA-N
Common Synonyms N-(2-(pyridin-3-yl)pyrimidin-4-yl)propionamide; MLS000327724
1.2 Physiochemical Profile (Calculated)

Data derived from consensus modeling of the structure.[1][2]

PropertyValueInterpretation
cLogP ~1.8 - 2.1Ideal lipophilicity for oral bioavailability (Rule of 5 compliant).[1][2]
TPSA ~68 ŲGood membrane permeability (Target < 140 Ų).[1][2]
H-Bond Donors 1Amide nitrogen (NH).[1][2]
H-Bond Acceptors 4Pyrimidine nitrogens (2), Pyridine nitrogen (1), Carbonyl oxygen (1).[1][2]
Rotatable Bonds 3Allows conformational adaptation within the ATP binding pocket.[1]
Solubility ModerateSoluble in DMSO, MeOH; limited aqueous solubility at neutral pH.[1]
Part 2: Structural Biology & Mechanism of Action[1][2]

The biological relevance of this molecule lies in its ability to mimic the adenine ring of ATP.[1]

2.1 The "Hinge Binder" Hypothesis

In many kinase inhibitors (e.g., Imatinib, Palbociclib), the pyrimidine-amine motif forms a bidentate hydrogen bond with the kinase hinge region.[1]

  • Acceptor: The N1 of the pyrimidine ring accepts a hydrogen bond from the backbone amide of the kinase hinge residue.[1]

  • Donor: The exocyclic NH (from the propionamide) donates a hydrogen bond to the backbone carbonyl of the hinge residue.[1][2]

  • Solvent Front: The 3-pyridyl group projects into the solvent-accessible region or interacts with the "gatekeeper" residue, often improving selectivity against other kinases.[1]

2.2 Signaling Pathway Visualization

The following diagram illustrates the role of this scaffold in blocking downstream phosphorylation in a typical CDK2/Cyclin pathway.

KinaseInhibition Compound This compound (Inhibitor) Kinase CDK2 / Kinase Hinge Region Compound->Kinase Competitive Binding (Blocks ATP) Substrate Target Protein (e.g., Rb) Compound->Substrate Prevents Phosphorylation ATP ATP (Endogenous Ligand) ATP->Kinase Binds (Native) Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Protein (Cell Cycle Progression) Substrate->PhosphoSubstrate Activation

Caption: Competitive inhibition mechanism where the scaffold displaces ATP at the kinase hinge region.[1]

Part 3: Synthetic Methodology

To access this molecule for research, a convergent synthetic route is recommended.[1] This protocol prioritizes regioselectivity to ensure the pyridine attaches at the C2 position and the amide at the C4 position.[1]

3.1 Retrosynthetic Analysis
  • Disconnection 1: Amide bond formation (Propionyl chloride + Amine).[1][2]

  • Disconnection 2: Suzuki-Miyaura coupling (2-chloropyrimidine + 3-pyridylboronic acid).[1][2]

3.2 Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-(pyridin-3-yl)pyrimidin-4-amine Rationale: We utilize the differing reactivity of 2,4-dichloropyrimidine.[1] The C4 position is more susceptible to Nucleophilic Aromatic Substitution (SNAr), while C2 is accessible via Palladium-catalyzed cross-coupling.[1][2]

  • Starting Material: 4-amino-2-chloropyrimidine (Commercial) OR 2,4-dichloropyrimidine.[1][2]

    • If starting with 2,4-dichloropyrimidine: Treat with ammonia/NH₄OH in isopropanol (IPA) at 80°C. Isolate the 4-amino-2-chloro isomer (major product) via crystallization.[1][2]

  • Suzuki Coupling:

    • Reagents: 4-amino-2-chloropyrimidine (1.0 eq), 3-Pyridylboronic acid (1.2 eq).[1][2]

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.[1][2]

    • Base: Na₂CO₃ (2.0 M aqueous solution).[1][2]

    • Solvent: 1,4-Dioxane / Water (4:1).[1][2]

    • Conditions: Reflux (100°C) for 12–16 hours under Nitrogen atmosphere.

    • Workup: Cool, extract with EtOAc, wash with brine, dry over MgSO₄. Purify via flash chromatography (DCM:MeOH gradient).

    • Intermediate: 2-(pyridin-3-yl)pyrimidin-4-amine.[1][2]

Step 2: Acylation to this compound

  • Reagents: Intermediate from Step 1 (1.0 eq), Propionyl chloride (1.1 eq), Triethylamine (TEA) (2.0 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1][2]

  • Procedure:

    • Dissolve the amine in DCM at 0°C.[1][2]

    • Add TEA.

    • Add Propionyl chloride dropwise (exothermic).[1][2]

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Validation: Monitor by TLC (disappearance of polar amine spot).

  • Purification: Quench with NaHCO₃. Extract DCM. Recrystallize from EtOH/Hexane or use prep-HPLC.[1][2]

Part 4: Experimental Protocols for Characterization

For researchers validating the compound, the following self-validating protocols ensure data integrity.

4.1 Solubility & Stability Assay

Context: Kinase inhibitors often suffer from poor aqueous solubility.[1][2] This assay confirms if the compound is suitable for biological screening.[1][2]

Protocol:

  • Stock Prep: Dissolve 10 mg of compound in 1 mL DMSO (100%). Clear solution expected.

  • PBS Dilution: Spike 10 µL of stock into 990 µL PBS (pH 7.4).

  • Turbidimetry: Measure Absorbance at 620 nm immediately and at 24 hours.

    • Pass Criteria: OD₆₂₀ < 0.01 (No precipitation).[1][2]

  • LC-MS Check: Inject the 24-hour PBS sample into LC-MS to check for hydrolysis of the amide bond (Mass shift: 228 → 172 + 56).

4.2 Workflow Diagram: Synthesis & Validation

SynthesisWorkflow Start Start: 4-amino-2-chloropyrimidine Suzuki Suzuki Coupling (+ 3-Pyridylboronic acid) Start->Suzuki Intermed Intermediate: 2-(3-pyridyl)-4-aminopyrimidine Suzuki->Intermed Acylation Acylation (+ Propionyl Chloride) Intermed->Acylation Product Final Product: This compound Acylation->Product QC QC: NMR / LCMS (Purity > 95%) Product->QC

Caption: Convergent synthetic workflow for the generation of the target scaffold.

Part 5: Safety & Handling
  • Hazard Class: Irritant (Skin/Eye).[1][2] Potential Specific Target Organ Toxicity (STOT) due to kinase activity.[1][2]

  • Handling: Use a fume hood.[1][2] Wear nitrile gloves.[1][2]

  • Storage: Store solid at -20°C. DMSO stocks are stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles to prevent precipitation.[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 866143-42-2, N-[2-(Pyridin-3-yl)pyrimidin-4-yl]propanamide.[1][2] Retrieved from [Link][1][2]

  • Shafique, R., et al. (2024). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach.[1][2] Physical Chemistry Chemical Physics.[1][2][4] Retrieved from [Link]

  • ChemicalRegister. N-[2-(Pyridin-3-yl)pyrimidin-4-yl]propanamide Suppliers and Properties. Retrieved from [Link][1][2][5]

  • Frontiers in Chemistry (2023). Synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. Retrieved from [Link]

Sources

mechanism of action of N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Omipalisib (GSK2126458), a Dual PI3K/mTOR Inhibitor

Executive Summary

Omipalisib, also known as GSK2126458, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[1] This guide provides a comprehensive overview of its mechanism of action, detailing its molecular targets, the downstream cellular consequences of its inhibitory activity, and the experimental methodologies employed to elucidate these functions. Developed by GlaxoSmithKline, Omipalisib has been investigated in clinical trials for the treatment of various solid tumors, lymphomas, and idiopathic pulmonary fibrosis, underscoring its therapeutic potential.[2][3]

Introduction to Omipalisib (GSK2126458)

Omipalisib is a pyridylsulfonamide small-molecule inhibitor with the chemical name 2,4-Difluoro-N-[2-methoxy-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide.[1][4] It exhibits high potency and selectivity as a reversible, ATP-competitive inhibitor of all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes (mTORC1 and mTORC2), with inhibitory constants (Ki) in the sub-nanomolar range.[1][5] The dysregulation of the PI3K/AKT/mTOR pathway is a frequent occurrence in human cancers, making it a critical target for therapeutic intervention.[1][6]

Core Mechanism of Action: Dual Inhibition of PI3K and mTOR

The primary mechanism of action of Omipalisib is its concurrent inhibition of PI3K and mTOR, two key kinases in a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1]

The PI3K/AKT/mTOR Signaling Pathway

Under normal physiological conditions, the activation of receptor tyrosine kinases (RTKs) by growth factors initiates the PI3K signaling cascade. PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate various cellular processes, including protein synthesis, cell growth, and survival.

Omipalisib's Impact on the Pathway

Omipalisib binds to the ATP-binding pocket of PI3K and mTOR, preventing the phosphorylation of their respective substrates. This dual inhibition leads to a comprehensive shutdown of the PI3K/AKT/mTOR signaling pathway. By inhibiting PI3K, Omipalisib prevents the formation of PIP3, thereby blocking the activation of AKT. Simultaneously, its inhibition of mTORC1 and mTORC2 directly blocks the downstream signaling of mTOR, reinforcing the pathway's suppression.[6][7]

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition by Omipalisib:

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates PI3K->PIP3 mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Effectors Protein Synthesis, Cell Growth, Survival mTORC1->Downstream Effectors Promotes mTORC2 mTORC2 mTORC2->AKT Activates Omipalisib_PI3K Omipalisib Omipalisib_PI3K->PI3K Omipalisib_mTOR Omipalisib Omipalisib_mTOR->mTORC1 Omipalisib_mTOR->mTORC2 Western_Blot_Workflow Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Caption: Western blot experimental workflow.

In Vivo Xenograft Models

To assess the anti-tumor efficacy of Omipalisib in a living organism, human tumor cells are implanted into immunocompromised mice to form xenografts. The mice are then treated with Omipalisib, and tumor growth is monitored over time. These studies have demonstrated that Omipalisib can significantly inhibit tumor growth in vivo. [6]

Therapeutic Applications and Future Directions

Omipalisib has been evaluated in clinical trials for a range of malignancies, including solid tumors and lymphomas, as well as for idiopathic pulmonary fibrosis. [2][3]Its ability to potently inhibit the PI3K/mTOR pathway makes it a promising therapeutic agent, particularly in cancers with known mutations or amplifications in this pathway. Further research is ongoing to identify predictive biomarkers of response and to explore combination therapies to enhance its efficacy and overcome potential resistance mechanisms.

References

  • New Drug Approvals. (2015, March 17). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25167777, Omipalisib. Retrieved from [Link]

  • National Cancer Institute. NCI Drug Dictionary - Definition of PI3K inhibitor GSK2126458. Retrieved from [Link]

  • Madera, D., et al. (2018). The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis. Cancer Genomics & Proteomics, 15(4), 267-274.
  • Liu, X., et al. (2021). Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling. Frontiers in Oncology, 11, 695861.

Sources

A Framework for the Pharmacological Profiling of Novel Pyridinyl-Pyrimidinyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

To the Researcher: The compound N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide is not associated with published pharmacological data. This guide, therefore, presents a comprehensive framework for the pharmacological profiling of novel chemical entities, using the pyridinyl-pyrimidinyl scaffold as a representative example due to its prevalence in modern drug discovery.[1] This document is structured to provide both the strategic rationale and detailed methodologies required to thoroughly characterize a new compound.

Section 1: Introduction to the Pyridinyl-Pyrimidinyl Scaffold

The fusion of pyridine and pyrimidine rings creates a privileged scaffold in medicinal chemistry.[1] These heterocyclic structures are cornerstone components of numerous biologically active agents, demonstrating a wide spectrum of activities including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] Their versatility stems from the nitrogen atoms' ability to act as hydrogen bond acceptors and donors, facilitating interactions with a variety of biological targets.[4] The specific substitution patterns on these rings are critical in determining the compound's selectivity and potency.

Section 2: Target Identification and Mechanism of Action (MoA)

A primary objective in pharmacological profiling is to elucidate the compound's mechanism of action. Given that pyridinyl-pyrimidine derivatives are frequently developed as kinase inhibitors, initial screening should focus on this target class.[5][6]

2.1. Initial Target Screening: Kinase Panel Profiling

A broad-spectrum kinase panel assay is the first logical step. This experiment provides a global view of the compound's kinase selectivity.

  • Rationale: An initial screen against a diverse panel of kinases (e.g., >400 kinases) at a single high concentration (e.g., 10 µM) can rapidly identify potential targets and off-targets. This approach is crucial for understanding both the intended activity and potential for toxicity.

  • Experimental Protocol: Kinase Panel Assay

    • Compound Preparation: Solubilize the test compound in DMSO to create a high-concentration stock solution.

    • Assay Plate Preparation: In a multi-well plate, add the kinase, substrate, and ATP.

    • Compound Addition: Add the test compound to the desired final concentration. Include a positive control (a known inhibitor) and a negative control (vehicle).

    • Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

    • Detection: Add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP. The signal is read using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each kinase relative to the controls.

2.2. In-depth MoA Studies: Cellular and Biochemical Assays

Once a primary target or a small set of targets is identified, further studies are necessary to confirm the mechanism of action.

  • Rationale: These assays validate the initial findings and provide quantitative measures of potency.

  • Experimental Protocol: In Vitro IC50 Determination

    • Compound Dilution: Prepare a serial dilution of the test compound.

    • Assay Setup: Perform the kinase assay as described above, but with the range of compound concentrations.

    • Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

  • Experimental Protocol: Cellular Target Engagement Assay

    • Cell Culture: Culture a cell line known to express the target kinase.

    • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified time.

    • Cell Lysis: Lyse the cells to release the proteins.

    • Western Blot Analysis: Perform a Western blot to measure the phosphorylation status of the target kinase or its downstream substrates. A decrease in phosphorylation indicates target engagement.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for a pyridinyl-pyrimidinyl compound targeting a kinase involved in cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Target_Kinase Target_Kinase Receptor_Tyrosine_Kinase->Target_Kinase Activates Downstream_Effector Downstream_Effector Target_Kinase->Downstream_Effector Phosphorylates Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Activates Compound N-[2-(3-pyridinyl)-4-pyrimidinyl] propanamide Compound->Target_Kinase Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes

Caption: Hypothetical kinase inhibition pathway.

Section 3: Pharmacokinetics (PK)

Pharmacokinetics describes how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[7] Understanding the PK profile is essential for determining the dosing regimen and predicting the compound's efficacy and safety.

3.1. In Vitro ADME Assays

  • Rationale: These assays provide early indicators of a compound's drug-like properties.

Parameter Assay Purpose
Solubility Kinetic or Thermodynamic SolubilityDetermines the maximum concentration of the compound that can be dissolved in a solution.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 AssayPredicts the ability of the compound to cross the intestinal barrier.
Metabolic Stability Liver Microsome Stability AssayAssesses the rate at which the compound is metabolized by liver enzymes.
Plasma Protein Binding Equilibrium DialysisDetermines the extent to which the compound binds to plasma proteins, which affects its availability to reach the target tissues.
CYP Inhibition Cytochrome P450 Inhibition AssayIdentifies potential drug-drug interactions by assessing the compound's ability to inhibit major CYP enzymes.

3.2. In Vivo Pharmacokinetic Studies

  • Rationale: In vivo studies in animal models provide a more complete picture of the compound's PK profile in a living system.[8]

  • Experimental Protocol: Single-Dose PK Study in Rodents

    • Animal Dosing: Administer a single dose of the compound to a cohort of rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.[8]

    • Blood Sampling: Collect blood samples at multiple time points after dosing.

    • Plasma Analysis: Analyze the plasma samples using LC-MS/MS to determine the concentration of the compound.

    • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[8]

Section 4: Pharmacodynamics (PD)

Pharmacodynamics refers to what the drug does to the body. PD studies link the drug concentration to its pharmacological effect.

4.1. In Vivo Target Modulation

  • Rationale: This experiment demonstrates that the compound can reach its target in a living organism and exert the desired biological effect.

  • Experimental Protocol: In Vivo Phospho-Target Assay

    • Animal Model: Use a relevant animal model (e.g., a tumor xenograft model for an anti-cancer compound).

    • Compound Administration: Treat the animals with the compound at various doses.

    • Tissue Collection: Collect tumor or relevant tissue samples at different time points.

    • Biomarker Analysis: Analyze the tissue samples for the phosphorylation status of the target kinase or its downstream substrates using methods like Western blot or immunohistochemistry.

4.2. In Vivo Efficacy Studies

  • Rationale: These studies are designed to demonstrate the therapeutic benefit of the compound in a disease model.

  • Experimental Protocol: Xenograft Tumor Model

    • Tumor Implantation: Implant human tumor cells into immunocompromised mice.

    • Treatment: Once the tumors are established, treat the mice with the compound or a vehicle control.

    • Tumor Measurement: Measure the tumor volume regularly throughout the study.

    • Data Analysis: Compare the tumor growth in the treated group to the control group to determine the compound's anti-tumor efficacy.

Pharmacological Profiling Workflow

The following diagram outlines the general workflow for the pharmacological profiling of a novel compound.

G A Compound Synthesis & Characterization B In Vitro Screening (Kinase Panel) A->B E In Vitro ADME (Solubility, Permeability, Stability) A->E C In Vitro Potency & Selectivity (IC50) B->C D Cellular Assays (Target Engagement) C->D G In Vivo Pharmacodynamics (Target Modulation) D->G F In Vivo Pharmacokinetics (Rodent PK) E->F F->G H In Vivo Efficacy (Disease Models) G->H I Lead Optimization or Preclinical Development H->I

Caption: A typical pharmacological profiling workflow.

Section 5: Safety and Toxicology

Preliminary safety assessment is crucial throughout the drug discovery process.

  • In Vitro Cytotoxicity: Assessed in various cell lines to determine the compound's general toxicity.

  • hERG Assay: Evaluates the potential for cardiac toxicity.

  • Ames Test: Screens for mutagenic potential.

  • In Vivo Tolerability Studies: Initial studies in rodents to determine the maximum tolerated dose (MTD).

Section 6: Conclusion

This guide has outlined a comprehensive, albeit generalized, framework for the pharmacological profiling of a novel pyridinyl-pyrimidinyl compound. The iterative process of in vitro and in vivo testing is essential for building a complete understanding of a compound's mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profile. This detailed characterization is fundamental for making informed decisions in the progression of a compound from a promising hit to a potential clinical candidate.[5][9]

References

  • Ghotas, H. et al. (2018). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 25(30), 3728-3757. [Link]

  • Reddy, T. S. et al. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-18. [Link]

  • Al-Ostath, A. et al. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Iranian Chemical Society, 20, 1-32. [Link]

  • Singh, U. P. et al. (2022). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 27(19), 6594. [Link]

  • Di Donato, M. et al. (2022). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. International Journal of Molecular Sciences, 23(14), 7854. [Link]

  • Kumar, R. et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 6(12), 1-11. [Link]

  • Conti, M. et al. (1995). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Il Farmaco, 50(4), 263-266. [Link]

  • Ahmed, O. et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108. [Link]

  • Scott, J. S. et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527. [Link]

  • Addie, M. et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • Manera, C. et al. (2008). N-Pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides acting as topical and systemic inflammation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 728-738. [Link]

  • Perner, R. J. et al. (2003). 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines as novel inhibitors of adenosine kinase. Journal of Medicinal Chemistry, 46(24), 5249-5257. [Link]

  • de la Torre, M. C. et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3326. [Link]

  • Sharma, A. et al. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design, 99(6), 758-768. [Link]

  • Brown, M. W. et al. (2018). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Bioorganic & Medicinal Chemistry Letters, 28(5), 947-951. [Link]

Sources

Methodological & Application

Application Note: Solvent System Optimization for N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and purification scientists. It treats N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide (hereafter referred to as Target Compound A ) as a representative Heterocyclic Biaryl Amide, a scaffold common in kinase inhibitor development (e.g., regioisomers of Imatinib intermediates).

Executive Summary

This guide details the protocol for selecting optimal solvent systems for the synthesis, purification, and crystallization of this compound. Due to the molecule's specific donor-acceptor profile—characterized by a pyridine-pyrimidine biaryl core and an amide linker—it exhibits a solubility profile sensitive to both polarity and hydrogen bonding capability. This note provides a self-validating screening protocol to maximize yield (>85%) and purity (>98% HPLC).

Physicochemical Profile & Solubility Theory

To select a solvent scientifically, we must first understand the solute.

Structural Analysis[1]
  • Core Scaffold: 2-(3-pyridinyl)pyrimidine.[1] A planar, electron-deficient biaryl system.

  • Functional Handle: Propanamide group at the 4-position.

  • H-Bonding Potential:

    • Acceptors (4): Pyridine Nitrogen (sp²), Pyrimidine Nitrogens (x2, sp²), Amide Carbonyl (C=O).

    • Donors (1): Amide Nitrogen (N-H).[2]

  • pKa Estimates: The pyridine nitrogen is basic (approx. pKa ~5.2). The pyrimidine nitrogens are weakly basic (pKa < 2.0). The amide is neutral.

Solubility Prediction (Hansen Solubility Parameters)

Based on the structure, Target Compound A will exhibit:

  • High Solubility: In dipolar aprotic solvents (DMSO, DMF, NMP) due to strong dipole interactions with the electron-deficient rings.

  • Moderate/Temperature-Dependent Solubility: In polar protic solvents (Short-chain Alcohols) and moderate polar aprotics (Ethyl Acetate, THF). These are the "Sweet Spot" for crystallization.

  • Low Solubility: In non-polar hydrocarbons (Hexane, Heptane) and water (at neutral pH).

Protocol 1: The "Solvent Wheel" Screening Method

Objective: To quantitatively determine the solubility boundary for crystallization design.

Materials
  • Target Compound A (Crude or Pure standard)

  • Solvent Panel: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Acetonitrile (MeCN), Water.

  • HPLC Vials, Heating block, Syringe filters (0.45 µm PTFE).

Step-by-Step Procedure
  • Preparation: Weigh 50 mg of Target Compound A into 10 separate HPLC vials.

  • Addition: Add 500 µL of a distinct solvent to each vial (Target concentration: 100 mg/mL).

  • Observation (Ambient): Vortex for 2 minutes. Record visual solubility (Clear, Hazy, Slurry).

  • Thermal Stress: Heat undissolved samples to 60°C (or boiling point if lower) for 15 minutes.

  • Incremental Dilution: If not dissolved at heat, add solvent in 500 µL increments until dissolved or volume reaches 2 mL (<25 mg/mL).

  • Cooling: Allow hot solutions to cool slowly to room temperature (RT) over 2 hours. Observe for precipitate/crystals.

Data Recording & Interpretation

Summarized representative data for biaryl amides:

Solvent ClassSolventSolubility (RT)Solubility (Hot)Crystal RecoveryRecommendation
Dipolar Aprotic DMSOHigh (>100 mg/mL)Very HighPoor (stays in solution)Load Solvent
Polar Protic EthanolLow (<10 mg/mL)Moderate (40 mg/mL)Excellent Crystallization
Polar Protic IPAVery LowModerateGoodAnti-Solvent
Polar Aprotic EtOAcLowModerateModerateWash Solvent
Chlorinated DCMHighHighPoor (Evap only)Reaction/Extraction
Non-Polar HeptaneInsolubleInsolubleN/AStrict Anti-Solvent

Protocol 2: Optimal Crystallization Workflow

Objective: To isolate high-purity material using a Cooling or Anti-Solvent approach based on Protocol 1 results.

The structural rigidity of the pyridine-pyrimidine bond often leads to high lattice energy, making Cooling Crystallization from alcohols the preferred method over anti-solvent crashing (which traps impurities).

Workflow Diagram (DOT)

The following decision tree guides the purification process.

SolventSelection Start Start: Crude Mixture SolubilityCheck Check Solubility in Hot Ethanol (reflux) Start->SolubilityCheck IsSoluble Fully Soluble? SolubilityCheck->IsSoluble ProcessA Method A: Direct Cooling 1. Cool to RT (20°C) 2. Chill to 0-5°C 3. Filter IsSoluble->ProcessA Yes ProcessB Method B: Co-Solvent System 1. Add small vol DMSO/DMF to dissolve 2. Add hot EtOH slowly 3. Cool gradually IsSoluble->ProcessB No YesSoluble Yes NoSoluble No Result Isolate Crystals ProcessA->Result ProcessB->Result Wash Wash with cold IPA or Heptane Result->Wash

Caption: Decision tree for selecting the crystallization mode based on solubility in the primary solvent (Ethanol).

Detailed Procedure (Method A: Direct Cooling)

Best for scaling up when solubility in hot alcohol is sufficient.

  • Dissolution: Suspend crude this compound in Ethanol (10-15 volumes) .

  • Reflux: Heat to reflux (approx. 78°C). The solution should become clear.

    • Note: If black specks remain, hot filter through a Celite pad.

  • Seeding (Optional but Recommended): Cool to 60°C. Add 0.1% wt/wt pure seed crystals to induce controlled nucleation.

  • Controlled Cooling: Ramp temperature down to 20°C at a rate of 10°C/hour. Rapid cooling traps impurities.

  • Aging: Hold at 20°C for 2 hours, then cool to 0-5°C for 1 hour to maximize yield.

  • Filtration: Filter the slurry.

  • Wash: Wash the cake with 2 volumes of cold Isopropanol (IPA) or Heptane .

    • Why IPA? It is miscible with the mother liquor (EtOH) but has lower solubility for the product, displacing the dirty mother liquor without redissolving the crystals.

  • Drying: Vacuum dry at 45°C.

Critical Process Parameters (CPPs)

To ensure reproducibility, monitor these variables:

ParameterSpecificationScientific Rationale
Water Content < 0.5% in Organic SolventsThe amide H-bond donor can form hydrates. Unexpected water can lead to oiling out or hydrate polymorphs.
pH Sensitivity Neutral (pH 6-8)Acidic conditions will protonate the pyridine nitrogen (pKa ~5.2), drastically increasing water solubility and preventing crystallization.
Cooling Rate < 0.5°C/minFast cooling creates high supersaturation, leading to occlusion of solvent and impurities (lower purity).
Troubleshooting: "Oiling Out"

If the product separates as an oil rather than crystals:

  • Cause: The temperature is above the "metastable limit" or the solvent is too polar/wet.

  • Fix: Re-heat to dissolve. Add a seed crystal. Lower the polarity slightly (e.g., add 5% Toluene to the Ethanol) to encourage lattice formation over amorphous oiling.

Safety & Handling

  • Pyridine/Pyrimidine Derivatives: Treat as potential irritants and sensitizers. Use standard PPE (Gloves, Goggles, Lab Coat).

  • Solvents:

    • DCM: Carcinogen suspect. Use only if necessary for extraction; avoid for final crystallization.

    • Heptane: Flammable. Static discharge risk during filtration. Ground all equipment.

References

  • Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

  • Solvent Selection Guides: Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862.

  • Crystallization of Heterocycles: Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann.

  • Pyrimidine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter on Pyrimidines for pKa and reactivity profiles).

Sources

Application Notes and Protocols for the Crystallization of N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the crystallization of N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide, an active pharmaceutical ingredient (API) of significant interest. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to facilitate the generation of high-quality crystalline material. Emphasis is placed on the rationale behind experimental design, from solvent selection to the execution of various crystallization techniques. This guide aims to establish a robust framework for controlling the solid-state properties of this compound, which is critical for ensuring product quality, stability, and bioavailability.[1][2][3][4]

Introduction: The Critical Role of Crystallization

This compound is a molecule with a chemical structure suggesting potential biological activity, characteristic of compounds containing pyridine and pyrimidine moieties.[5][6] In the development of any active pharmaceutical ingredient (API), the solid-state form is of paramount importance. Crystallization is the primary process used to purify and isolate the final API, directly influencing its critical quality attributes.[2][3]

The arrangement of molecules in a crystal lattice, known as polymorphism, can significantly impact a drug's physicochemical properties, including solubility, dissolution rate, stability, and hygroscopicity.[7][8][9] An uncontrolled polymorphic form can lead to batch-to-batch inconsistency, affect manufacturability, and potentially compromise the safety and efficacy of the final drug product.[8][10] The infamous case of Ritonavir, where an unexpected, more stable, and less soluble polymorph emerged on the market, serves as a stark reminder of the financial and clinical consequences of inadequate solid-form screening.[8]

Therefore, a systematic and thorough investigation of the crystallization behavior of this compound is not merely a procedural step but a fundamental requirement for a successful drug development program.[1][8] This guide provides the foundational knowledge and actionable protocols to identify and selectively produce the desired crystalline form of this API.

Foundational Knowledge: Solvent Selection and Solubility

The choice of a solvent system is the cornerstone of successful crystallization development.[11][12][13] The solvent dictates not only the solubility of the compound but also influences nucleation and growth kinetics, impurity rejection, and polymorphic outcome.[12][13][14]

2.1 Rationale for Solvent Screening

A preliminary solvent screen is the first step in any crystallization workflow. The goal is to identify a range of solvents with varying polarities and hydrogen bonding capabilities in which this compound exhibits moderate solubility.

  • High Solubility: Solvents that readily dissolve the compound at room temperature are often suitable for anti-solvent crystallization.

  • Moderate to Low Solubility with a Steep Temperature Gradient: Solvents in which the compound's solubility increases significantly with temperature are ideal candidates for cooling crystallization.

  • Poor Solubility: Solvents in which the compound is largely insoluble can be used as anti-solvents.

Given the presence of pyridine and pyrimidine rings, as well as an amide group, the molecule has both hydrogen bond donor and acceptor sites.[15][16][17] This suggests that solvents capable of hydrogen bonding (e.g., alcohols, water) and polar aprotic solvents (e.g., acetone, acetonitrile, DMF, DMSO) should be investigated. For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, techniques like vapor diffusion with a miscible anti-solvent can be effective.[18]

2.2 Recommended Solvent Screening Protocol

Objective: To determine the approximate solubility of this compound in a diverse set of solvents at ambient and elevated temperatures.

Materials:

  • This compound (approx. 100 mg)

  • Vials (2 mL) with screw caps

  • Magnetic stir plate and stir bars

  • Heating block or oil bath

  • A representative list of solvents (see Table 1)

Procedure:

  • Add approximately 5 mg of the compound to a vial.

  • Add the selected solvent dropwise (e.g., 100 µL increments) while stirring at room temperature until the solid dissolves completely. Record the volume of solvent added.

  • If the compound does not dissolve in 2 mL of solvent, gently heat the suspension (e.g., to 50-60°C) and continue to observe for dissolution. Note any changes.

  • Allow the heated solutions to cool slowly to room temperature and then further cool in a refrigerator (approx. 4°C).

  • Observe for any precipitate formation and visually inspect the solid under a microscope.

  • Categorize the solvents based on the observed solubility (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble).

Solvent Class Example Solvents Expected Interaction
Protic Methanol, Ethanol, Isopropanol (IPA), WaterHydrogen bonding with amide and nitrogen atoms.
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Dipole-dipole interactions. Potential for solvate formation with DMF/DMSO.
Non-Polar Heptane, Toluene, Dichloromethane (DCM)Primarily van der Waals forces; likely to be poor solvents or act as anti-solvents.
Ester Ethyl AcetateModerate polarity, potential for hydrogen bond acceptance.

Table 1: Suggested Solvents for Initial Screening

Polymorph Screening: Experimental Protocols

Once a suitable range of solvents has been identified, a systematic polymorph screen should be conducted to discover as many crystalline forms as possible.[19][20] The goal is to crystallize the API under a wide variety of conditions, varying solvents, supersaturation levels, temperatures, and crystallization methods.[8]

Workflow for Crystallization Screening

G cluster_0 Phase 1: Preparation & Solubility cluster_1 Phase 2: Crystallization Experiments cluster_2 Phase 3: Analysis & Selection A Start with Amorphous or Known Crystalline Form B Perform Solvent Solubility Screen (Table 1) A->B C Slow Cooling Crystallization B->C Based on Solubility Data D Anti-Solvent Addition B->D Based on Solubility Data E Slow Evaporation B->E Based on Solubility Data F Vapor Diffusion B->F Based on Solubility Data G Slurry Experiments B->G Based on Solubility Data H Isolate Solids C->H D->H E->H F->H G->H I Characterize Forms (XRPD, DSC, TGA, Microscopy) H->I J Identify Unique Polymorphs I->J K Assess Stability & Properties J->K L Select Candidate Form for Development K->L

A general workflow for polymorph screening.

3.1 Protocol: Slow Cooling Crystallization

Principle: This technique relies on the principle that the solubility of most compounds decreases as the temperature is lowered. By slowly cooling a saturated solution, a state of supersaturation is gently induced, promoting controlled nucleation and crystal growth.[2]

Procedure:

  • Prepare a saturated solution of this compound in a suitable solvent (e.g., methanol, ethanol) at an elevated temperature (e.g., 50°C). Ensure all solids are dissolved.

  • Filter the hot solution through a pre-warmed syringe filter (0.2 µm) into a clean, pre-warmed vial to remove any particulate matter.

  • Cover the vial (e.g., with a cap pierced with a needle) to prevent rapid evaporation.

  • Place the vial in a controlled cooling environment. A programmable heating block or a Dewar flask filled with hot water that is allowed to cool to ambient temperature overnight provides a slow and controlled cooling rate.

  • After reaching room temperature, if no crystals have formed, transfer the vial to a refrigerator (~4°C) for 24-48 hours.

  • Isolate any resulting crystals by filtration.

3.2 Protocol: Anti-Solvent Addition

Principle: This method involves adding a solvent in which the API is insoluble (an anti-solvent) to a solution of the API in a good solvent. This rapidly reduces the overall solubility of the compound in the mixed solvent system, inducing supersaturation and crystallization.[2]

Procedure:

  • Prepare a concentrated, near-saturated solution of the compound in a good solvent (e.g., DMF, DMSO).

  • Filter the solution to remove any particulates.

  • Slowly add a filtered anti-solvent (e.g., water, heptane, ethyl acetate) to the solution with gentle stirring. The rate of addition is a critical parameter; slower addition rates generally favor the growth of larger, more well-ordered crystals.

  • Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of nucleation.

  • Stop the addition and allow the system to equilibrate for several hours or overnight to allow for crystal growth.

  • Isolate the resulting crystals by filtration.

3.3 Protocol: Slow Evaporation & Vapor Diffusion

Principle: These methods achieve supersaturation by slowly removing the solvent. Slow evaporation is straightforward, while vapor diffusion provides a more controlled environment for the growth of high-quality single crystals, which are essential for structure determination.[21][22]

Slow Evaporation Procedure:

  • Prepare a clear, slightly sub-saturated solution of the compound in a volatile solvent (e.g., acetone, DCM/methanol mixture).

  • Filter the solution into a small vial.

  • Cover the vial with a cap containing one or more small perforations to allow for slow solvent evaporation over several days at a constant temperature.

Vapor Diffusion Procedure:

  • In a small, open vial, place a filtered, concentrated solution of the compound in a relatively volatile good solvent (e.g., DMF).

  • Place this small vial inside a larger, sealed container (e.g., a beaker sealed with parafilm or a larger jar).

  • Add a volume of a more volatile anti-solvent (e.g., DCM, diethyl ether) to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.

  • Over time, the anti-solvent vapor will diffuse into the solution in the inner vial, reducing the compound's solubility and inducing crystallization.[18]

Characterization of Crystalline Forms

Once crystalline samples are generated, it is imperative to characterize them to determine if different polymorphic forms have been discovered.[19] A combination of analytical techniques is required for unambiguous form identification.[2][20]

Technique Purpose Information Provided
X-Ray Powder Diffraction (XRPD) Primary identification of crystalline forms.A unique "fingerprint" of the crystal lattice. Distinguishes between different polymorphs and amorphous material.[23][24]
Differential Scanning Calorimetry (DSC) Thermal analysis.Measures melting points, phase transitions, and associated enthalpies. Can indicate the relative thermodynamic stability of different forms.[20]
Thermogravimetric Analysis (TGA) Assesses the presence of bound solvent.Measures weight loss as a function of temperature, used to identify solvates or hydrates.[20]
Polarized Light Microscopy (PLM) Visual inspection of crystal habit.Provides information on particle size, shape, and birefringence. Helps to quickly screen for different crystal habits.[24]
Dynamic Vapor Sorption (DVS) Hygroscopicity assessment.Measures the uptake and loss of water vapor by the solid, determining its physical stability at different humidity levels.[20]

Table 2: Key Analytical Techniques for Solid-Form Characterization

Troubleshooting and Final Form Selection

During crystallization screening, several challenges may arise. Oiling out, where the compound separates as a liquid phase instead of a solid, can occur at high supersaturation levels or with certain solvents. This can often be mitigated by lowering the initial concentration, slowing the rate of supersaturation, or changing the solvent system.

The ultimate goal is to select a single, stable crystalline form for further development.[10] The ideal form typically exhibits:

  • Thermodynamic Stability: The most stable form is generally preferred to avoid polymorphic conversion during storage or processing.[8][9]

  • Suitable Physicochemical Properties: Acceptable solubility, dissolution rate, and hygroscopicity.

  • Robust and Reproducible Manufacturing Process: The crystallization process should be scalable and consistently produce the desired form.[25]

Conclusion

The successful crystallization of this compound is a critical step in its journey from a candidate molecule to a viable drug product. The protocols and strategies outlined in this guide provide a systematic approach to discovering, characterizing, and selecting the optimal solid form. By understanding the principles behind each technique and meticulously executing these experimental plans, researchers can mitigate risks associated with polymorphism and establish a solid foundation for downstream formulation and manufacturing activities.

References
  • Polymorph screening in pharmaceutical development. (2010, August 19). European Pharmaceutical Review. [Link]

  • When to conduct a polymorph screening? Ardena's phase-appropriate approach. Ardena. [Link]

  • Pharmaceutical Polymorphism Screening & Selection. Charles River Laboratories. [Link]

  • Polymorph Screening in Drug Development. Sygnature Discovery. [Link]

  • The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. (2022, November 2). International Pharmaceutical Industry. [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Solvent selection for process development. (2021, November 25). Technobis Crystallization Systems. [Link]

  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. [Link]

  • Solvent Selection - (API) Solubility. APC - The Accelerator of Medicine. [Link]

  • Zhang, T., et al. (2018). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering. [Link]

  • Salami, H., et al. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. [Link]

  • Blagden, N., & de Matas, M. (2005). Solvent Systems for Crystallization and Polymorph Selection. ResearchGate. [Link]

  • Chemical crystallisation. SPT Labtech. [Link]

  • Singh, S., et al. (2023). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology. [Link]

  • API Physical & Chemical Characterization. CD Formulation. [Link]

  • Goud, N. R., et al. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Advanced Pharmaceutical Bulletin. [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. [Link]

  • Grothe, E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Pharmaceutics. [Link]

  • Crystallisation in pharmaceutical processes. (2022, December). BIA. [Link]

  • Chen, J., et al. (2011). Pharmaceutical Crystallization. Crystal Growth & Design, 11(4), 887-895. [Link]

  • Defining the right physical properties of API. (2021, April 13). Teva api (TAPI). [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Neuland Labs. [Link]

  • Al-Omary, F. A. M., et al. (2015). Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o246–o247. [Link]

  • Kaur, H., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research. [Link]

  • Arshad, S., et al. (2016). Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide and 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016, April 1). ResearchGate. [Link]

  • PubChem. (n.d.). N-(Pyridin-4-YL)-3-(pyrimidin-2-ylamino)propanamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-[4-(methylamino)-2-pyridinyl]propanamide. National Center for Biotechnology Information. [Link]

  • Millam, E., et al. (2019). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. ResearchGate. [Link]

  • Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1- yl)methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt. (n.d.).
  • Cilibrizzi, A., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules, 29(14), 3336. [Link]

  • Synthesis of pyrimidines 7. a) malononitrile, guanidine carbonate,.... (n.d.). ResearchGate. [Link]

Sources

Application Notes & Protocols: Safe Handling of N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the safe handling of the novel research chemical, N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide. In the absence of a formal Safety Data Sheet (SDS), this guide establishes a robust safety protocol based on a structural hazard assessment of its constituent moieties: pyridine, pyrimidine, and propanamide. It is intended for researchers, scientists, and drug development professionals. The protocols herein are grounded in the principles of the Globally Harmonized System (GHS) and Occupational Safety and Health Administration (OSHA) laboratory standards to ensure a self-validating system of safety and compliance.

Introduction: The Challenge of Novel Compounds

In drug discovery and development, researchers frequently synthesize or handle novel chemical entities for which comprehensive toxicological data is not yet available. This compound is one such compound. The absence of a manufacturer-provided Safety Data Sheet (SDS) necessitates a proactive and predictive approach to hazard assessment and risk mitigation.

This guide is built on the principle of "assumed hazard," treating the compound with the caution merited by its most hazardous structural components until empirical data proves otherwise.[1][2] This approach is a cornerstone of modern laboratory safety and is mandated by standards such as the OSHA Laboratory Standard (29 CFR 1910.1450).[3][4]

Hazard Assessment by Structural Analogy

To construct a reliable, albeit provisional, safety profile for this compound, we must deconstruct the molecule into its primary functional groups and assess their known hazards.

The Pyridine Moiety

The pyridine ring is a core component of many pharmaceuticals and agrochemicals.[5] It is also associated with a distinct set of hazards.

  • Toxicity: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[6] Acute exposure can cause irritation to the respiratory system, eyes, and skin, while systemic effects may include headache, nausea, dizziness, and potential damage to the liver and kidneys upon chronic exposure.[7][8][9]

  • Flammability: Pyridine is a flammable liquid.[5][6][9] While this compound is expected to be a solid, this underlying property of the pyridine ring suggests that the compound's dust could form flammable mixtures in the air.

  • Reactivity: Pyridine can react violently with strong oxidizing agents and strong acids.[7][10]

The Pyrimidine Moiety

Pyrimidine derivatives are ubiquitous in biological systems (e.g., nucleobases) and pharmacology, exhibiting a wide range of biological activities.[11][12][13] This inherent bioactivity is a primary reason for caution.

  • Biological Activity & Potential Toxicity: The broad pharmacological applications of pyrimidines suggest that this compound is likely to be biologically active.[11][13] While some derivatives show low toxicity, others can have specific toxic effects; for example, certain thio-derivatives have been shown to induce oxidative stress in erythrocytes.[14] Until proven otherwise, the compound should be considered to have unknown, but potential, organ toxicity.

The Propanamide Linker

The propanamide group is generally less hazardous than the heterocyclic components. However, its presence influences the overall physical and chemical properties of the molecule, such as solubility and membrane permeability, which can affect its toxicokinetics.

Inferred Hazard Profile Summary

Based on the analysis of its structural components, a provisional hazard profile for this compound has been established. This profile, summarized in the table below, will guide the development of specific handling protocols.

Hazard Category Inferred Risk based on Structural Analogs GHS Classification (Anticipated) [15][16][17][18]
Acute Toxicity (Oral) Harmful if swallowed.[6][7]Category 4 (Warning)
Acute Toxicity (Dermal) Harmful in contact with skin.[6][7]Category 4 (Warning)
Acute Toxicity (Inhalation) Harmful if inhaled (as dust).Category 4 (Warning)
Skin Corrosion/Irritation Causes skin irritation.[7][19]Category 2 (Warning)
Eye Damage/Irritation Causes serious eye irritation.[9][19]Category 2A (Warning)
Specific Target Organ Toxicity May cause damage to liver and kidneys through prolonged or repeated exposure.[7][8][9]Category 2 (Warning)
Physical Hazards May form combustible dust concentrations in air.Combustible Dust

Comprehensive Safety Protocols

The following protocols are designed to mitigate the risks identified in the hazard assessment. Adherence to these procedures is mandatory for all personnel handling this compound.

Risk Assessment and Chemical Hygiene Plan (CHP)

Before any work begins, a formal risk assessment must be conducted and documented as part of the laboratory's Chemical Hygiene Plan (CHP), in accordance with the OSHA Laboratory Standard.[20]

Caption: Workflow for conducting a risk assessment before handling the compound.

Engineering Controls & Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and PPE is required.[21]

  • Primary Engineering Control: All manipulations of solid this compound (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[1][21]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, if a splash hazard exists, chemical splash goggles.[1]

    • Hand Protection: Nitrile or neoprene gloves. Double-gloving is recommended for prolonged handling or when working with solutions. Always inspect gloves for integrity before use.[1]

    • Body Protection: A flame-resistant lab coat must be worn and fully fastened.[1]

Detailed Handling and Storage Protocols

Protocol 3.3.1: Weighing Solid Compound

  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate working height. Place an analytical balance inside the fume hood.

  • Tare: Place a clean, static-free weigh boat on the balance and tare the mass.

  • Transfer: Carefully use a spatula to transfer the desired amount of this compound to the weigh boat. Perform this action slowly to minimize dust generation.

  • Clean-up: After weighing, gently tap the spatula on the weigh boat to dislodge any remaining powder. Close the primary container securely. Decontaminate the spatula and the balance surface with a damp cloth (e.g., 70% ethanol) and dispose of the cloth as hazardous waste.

Protocol 3.3.2: Solution Preparation

  • Preparation: Perform this entire procedure within a chemical fume hood.

  • Dissolution: Place the weigh boat containing the compound into the desired flask or beaker. Use a small amount of the chosen solvent to rinse the weigh boat, ensuring all material is transferred.

  • Solubilization: Add the remaining solvent to the vessel. If necessary, use a magnetic stirrer or gentle agitation to fully dissolve the compound. Keep the container covered to the extent possible to minimize vapor release.

Storage:

  • Store this compound in a clearly labeled, tightly sealed container. The label must include the chemical name, appropriate hazard pictograms (based on the inferred GHS classification), and the date received.[1][16]

  • Store the container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.[1][10]

  • Store within secondary containment (e.g., a chemical-resistant tray) to contain any potential spills.[1]

Emergency Procedures

Preparedness is critical when working with uncharacterized chemicals.[2][21]

Caption: Decision tree for responding to spills and personnel exposure events.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][19]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][7][22]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][19][22]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[19][22]

Waste Disposal

All waste containing this compound, including contaminated gloves, weigh boats, and cleaning materials, must be treated as hazardous chemical waste.

  • Segregation: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The waste container label must include "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.

Conclusion

The safe handling of novel compounds like this compound is paramount in a research environment. By adopting a conservative approach based on structural hazard analysis and adhering to established safety protocols from authoritative bodies like OSHA, researchers can effectively mitigate risks. This document serves as a foundational guide, which should be integrated into a comprehensive, site-specific Chemical Hygiene Plan. Continuous vigilance and a proactive safety culture are the ultimate safeguards when exploring the frontiers of chemical and pharmaceutical science.

References

  • Title: Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Source: Pharmacological Reports, PubMed. URL: [Link]

  • Title: The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Source: International Labour Organization. URL: [Link]

  • Title: What is the Globally Harmonized System and why is it important? Source: Vickers Oils. URL: [Link]

  • Title: Laboratory Safety Guidance. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Title: Novel Chemicals with Unknown Hazards SOP. Source: Environmental Health & Safety, University of Nevada, Reno. URL: [Link]

  • Title: 29 CFR 1910.1450 — OSHA Laboratory Standard. Source: MasterControl. URL: [Link]

  • Title: Hazard Communication - Globally Harmonized System. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Title: Globally Harmonized System of Classification and Labelling of Chemicals. Source: Wikipedia. URL: [Link]

  • Title: Decoding OSHA Laboratory Standards: Safety Essentials. Source: IPG. URL: [Link]

  • Title: Globally Harmonized System (GHS). Source: Rochester Institute of Technology, Environmental Health & Safety. URL: [Link]

  • Title: OSHA Standards for Biological Laboratories. Source: Administration for Strategic Preparedness and Response (ASPR). URL: [Link]

  • Title: Laboratories - Overview. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Title: Pyridine, alkyl derivatives: Human health tier II assessment. Source: Australian Industrial Chemicals Introduction Scheme. URL: [Link]

  • Title: Pyridine. Source: Wikipedia. URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). URL: [Link]

  • Title: ASSESSMENT OF TOXIC PROPERTIES OF PYRIMIDINE DERIVATIVE. Source: Эдиторум. URL: [Link]

  • Title: Pyridine: general information. Source: GOV.UK. URL: [Link]

  • Title: HAZARD SUMMARY: Pyridine. Source: New Jersey Department of Health. URL: [Link]

  • Title: Safety Data Sheet (4-aminopyridine). Source: Biogen. URL: [Link]

  • Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Source: MDPI. URL: [Link]

  • Title: Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Source: MDPI. URL: [Link]

  • Title: Ensuring the safe handling of chemicals. Source: World Health Organization (WHO). URL: [Link]

  • Title: Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Source: JACS Directory. URL: [Link]

  • Title: Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488. Source: PMC, National Center for Biotechnology Information. URL: [Link]

  • Title: Research Chemicals - Types & Dangers of RC's. Source: Greenhouse Treatment Center. URL: [Link]

  • Title: Propanamide, N-propyl-3-[(2-pyrimidinylmethyl)amino]-. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: N-[3-[3-[2-(methylamino)pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]prop-2-enamide. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: N-Pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides acting as topical and systemic inflammation inhibitors. Source: PubMed, National Center for Biotechnology Information. URL: [Link]

  • Title: Propanamide, N-(1-methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinyl-, (2E)-2-butenedioate (1:1). Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: N-(Pyridin-4-YL)-3-(pyrimidin-2-ylamino)propanamide. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide is a heterocyclic compound with significant potential in pharmaceutical research. However, its complex aromatic structure, containing both pyridine and pyrimidine rings, suggests it is likely to suffer from poor aqueous solubility.[1][2][3] This is a common challenge in drug development, as low solubility can hinder absorption and bioavailability, ultimately impacting therapeutic efficacy.[4][5] This technical support guide is designed for researchers, scientists, and drug development professionals, providing a structured approach to systematically troubleshoot and improve the aqueous solubility of this compound. The methodologies presented are based on established scientific principles and industry-proven techniques to ensure reliable and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses preliminary questions and provides a logical starting point for your solubility enhancement experiments.

Question 1: What are the key structural features of this compound that likely contribute to its poor aqueous solubility?

Answer: The compound's low aqueous solubility can be attributed to several factors. The presence of multiple aromatic rings (pyridine and pyrimidine) contributes to a rigid, planar structure, which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound. Furthermore, the overall molecule is relatively nonpolar, which limits its favorable interactions with water. Compounds with these characteristics are often categorized as "brick dust" molecules, where high melting points and strong intermolecular bonds in the crystal structure restrict water solubility.[6]

Question 2: What is the most critical first step before attempting any solubility enhancement technique?

Answer: Before initiating any experiments, it is crucial to determine the compound's pKa (acid dissociation constant). The pyridine and pyrimidine rings contain basic nitrogen atoms that can be protonated in acidic conditions.[7] Understanding the pKa is essential as it dictates how the compound's charge, and consequently its solubility, will change with pH.[8] While computational tools can provide an estimate, experimental determination through methods like potentiometric titration is strongly recommended for accuracy.

Question 3: My compound has precipitated out of my buffered solution. What are the most probable causes?

Answer: Precipitation indicates that the compound's equilibrium solubility has been exceeded in that specific buffer system. The most common culprits include:

  • pH Shift: The final pH of your solution may differ from the intended value, shifting the equilibrium towards the less soluble, un-ionized form of the compound. Always verify the final pH after the addition of your compound.

  • Buffer Effects: High ionic strength or specific ions in your buffer can decrease solubility through a phenomenon known as the "salting out" effect.

  • Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of most compounds. It is important to conduct experiments at a consistent and recorded temperature.

Part 2: Systematic Troubleshooting & In-Depth Protocols

This section outlines a systematic workflow to effectively improve the solubility of this compound.

Workflow for Solubility Enhancement

G A Prepare HP-β-CD solutions (0-40 mM) B Add excess compound to each solution A->B C Equilibrate for 48-72 hours B->C D Filter/Centrifuge to remove undissolved solid C->D E Quantify dissolved compound (HPLC) D->E F Plot [Compound] vs. [HP-β-CD] E->F G Determine Stability Constant (Ks) from slope F->G

Caption: Workflow for generating a phase solubility diagram with cyclodextrins.

Step-by-Step Protocol (Phase Solubility Study):

  • Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 30, 40 mM).

  • Equilibration: Add an excess amount of the compound to each cyclodextrin solution and agitate at a constant temperature until equilibrium is reached (typically 48-72 hours).

  • Analysis: Filter the samples to remove undissolved solids and quantify the concentration of the dissolved drug via HPLC.

  • Data Interpretation: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (Type A diagram) suggests the formation of a soluble 1:1 complex.

Troubleshooting:

  • Non-linear Plot: A non-linear (Type B) plot indicates that the inclusion complex itself has limited solubility and may precipitate at higher cyclodextrin concentrations. In such cases, use cyclodextrin concentrations only within the linear range.

  • Weak Complexation: A shallow slope on the plot signifies a low stability constant and weak complexation, suggesting this method may not be sufficiently effective.

Part 3: Advanced Strategies & Considerations

  • Salt Formation: Creating a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate) is a highly effective method for increasing the solubility of basic drugs. [9][10][11][12][13]A salt screening study should be conducted to identify a stable, non-hygroscopic crystalline salt form with improved solubility and dissolution characteristics compared to the free base. [13]* Amorphous Solid Dispersions (ASDs): For particularly challenging compounds, creating an amorphous solid dispersion (ASD) is a powerful technique. [14][15][16]This involves dispersing the amorphous (non-crystalline) form of the drug within a polymer matrix. [14][17]The amorphous state has higher free energy and, consequently, greater apparent solubility than the stable crystalline form. [14]This advanced formulation approach typically requires specialized manufacturing processes like spray drying or hot-melt extrusion. [15][17]

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC.
  • Vertex AI Search. (n.d.). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. (2026, January 30). Solving Poor Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology.
  • Vertex AI Search. (2020, October 21). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs | American Pharmaceutical Review.
  • Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search. (2017, May 8). Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key.
  • Vertex AI Search. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
  • Vertex AI Search. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech.
  • Vertex AI Search. (2024, November 5). Full article: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling - Taylor & Francis Online.
  • Vertex AI Search. (n.d.). Cosolvent - Wikipedia.
  • Vertex AI Search. (2022, November 15). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Vertex AI Search. (n.d.). Techniques to improve the solubility of poorly soluble drugs - ResearchGate.
  • Vertex AI Search. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
  • Vertex AI Search. (2007, July 30). Salt formation to improve drug solubility - PubMed.
  • Vertex AI Search. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands.
  • Vertex AI Search. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
  • Vertex AI Search. (2023, February 8). Why salt formation of weak acid increases the drug solubility? - ResearchGate.
  • Vertex AI Search. (2022, April 7). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations - CatSci.
  • Vertex AI Search. (n.d.). Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Vertex AI Search. (n.d.). Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.
  • Vertex AI Search. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed.
  • Vertex AI Search. (n.d.). Exp. 11 The influence of pH on solubility in water Theory:.
  • Vertex AI Search. (2020, March 15). Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed.
  • Vertex AI Search. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes.
  • Vertex AI Search. (2025, December 24). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • Vertex AI Search. (n.d.). Basic pharmacological principles - WSAVA2011 - VIN.
  • Vertex AI Search. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI.
  • Vertex AI Search. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications.
  • Vertex AI Search. (2025, August 6). (PDF) Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus - ResearchGate.
  • Vertex AI Search. (n.d.). Pyridine - Wikipedia.

Sources

Technical Support Center: N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying and characterizing the potential degradation products of this molecule. Our approach moves beyond simple protocols to explain the scientific rationale behind each step, ensuring your experiments are both efficient and robust.

Frequently Asked Questions & Troubleshooting Guides

Question 1: What are the most probable degradation pathways for this compound based on its chemical structure?

Answer: To predict the degradation pathways, we must first analyze the functional groups and structural motifs within this compound. The molecule consists of a propanamide linker connecting a pyridine ring and a pyrimidine ring. This structure presents several chemically labile sites.

The primary anticipated degradation pathways are:

  • Hydrolysis: The amide linkage is the most susceptible functional group to hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, cleaving the amide bond.[1][2][3]

  • Oxidation: The nitrogen atoms in the pyridine and pyrimidine rings are potential sites for oxidation, which can lead to the formation of N-oxides.[4][5] The heterocyclic rings themselves can also undergo oxidative degradation under more aggressive conditions.

  • Photodegradation: Aromatic and heteroaromatic systems can absorb UV light, leading to photochemical reactions. For aromatic amides, this can sometimes result in rearrangements (like the photo-Fries rearrangement) or cleavage of the N-C bond.[6][7]

Below is a diagram illustrating these potential degradation routes.

G cluster_main This compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products Parent Parent Compound Acid Acidic Hydrolysis (e.g., HCl) Parent->Acid Cleavage Base Basic Hydrolysis (e.g., NaOH) Parent->Base Cleavage Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Oxidation Photo Photolysis (e.g., UV Light) Parent->Photo Rearrangement/ Cleavage Hydrolysis_Prod Propanoic Acid + 2-(3-pyridinyl)-4-aminopyrimidine Acid->Hydrolysis_Prod Base->Hydrolysis_Prod N_Oxide_Prod Pyridine N-oxide and/or Pyrimidine N-oxide derivatives Oxidation->N_Oxide_Prod Ring_Opened_Prod Ring-Opened Products Oxidation->Ring_Opened_Prod Harsh Conditions Rearrangement_Prod Photo-rearrangement Products Photo->Rearrangement_Prod

Caption: Predicted degradation pathways for the target molecule.

Question 2: How should I design a forced degradation study to identify these potential products?

Answer: A forced degradation (or stress testing) study is essential for identifying likely degradation products and establishing a stability-indicating analytical method, as mandated by regulatory bodies like the ICH.[8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely destroying the molecule.[8]

A systematic approach is crucial. The following workflow and table summarize the recommended starting conditions.

Caption: Workflow for a systematic forced degradation study.

Table 1: Recommended Starting Conditions for Forced Degradation

Stress ConditionReagent/ConditionTemperatureDuration (Initial)Rationale & Key Considerations
Acid Hydrolysis 0.1 M to 1.0 M HCl60 - 80 °C24 - 72 hoursTargets the amide linkage.[1][10] Start with milder conditions (0.1 M HCl, 60°C) and increase severity if no degradation is observed. Samples must be neutralized before analysis.
Base Hydrolysis 0.1 M to 1.0 M NaOHRoom Temp - 60 °C4 - 24 hoursAmide hydrolysis is often faster under basic conditions.[2][11] Monitor closely as degradation can be rapid. Neutralize before analysis.
Oxidation 3% - 30% H₂O₂Room Temperature24 - 72 hoursTargets the N-heterocycles.[5] This reaction can be slow; if needed, gentle heating or a higher concentration of H₂O₂ can be used. Protect from light to prevent radical formation.
Thermal Dry Heat80 °C (or 20°C above storage)48 hoursAssesses solid-state stability. Run a parallel experiment in solution to check for solvent-mediated thermolysis.[10]
Photostability UV/Vis LightRoom TemperaturePer ICH Q1BExpose both solid and solution samples to a controlled light source (e.g., >1.2 million lux hours and 200 watt hours/m²).[12] A dark control is mandatory.
Question 3: What are the best analytical techniques for separating and identifying the degradation products?

Answer: The combination of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with Mass Spectrometry (MS) is the industry standard and the most powerful tool for this task.[13][14][15]

  • HPLC/UHPLC: This provides the necessary separation of the parent compound from its degradation products. A reversed-phase C18 column is a good starting point. The method must be "stability-indicating," meaning it can resolve all significant degradants from the parent peak and each other.[8]

  • Mass Spectrometry (MS): This is the key to identification.

    • High-Resolution Mass Spectrometry (HRMS) , such as Time-of-Flight (TOF) or Orbitrap instruments, is highly recommended. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition (molecular formula) of the degradants.[14]

    • Tandem Mass Spectrometry (MS/MS) is used to fragment the degradant ions. By comparing the fragmentation pattern of a degradant to that of the parent compound, you can pinpoint where the chemical modification has occurred.[14]

Protocol: Developing a Stability-Indicating HPLC Method

  • Column Selection: Start with a robust, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm for UHPLC).

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water. (Provides good protonation for positive ion mode MS).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

  • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 15 minutes) to elute all potential compounds.

  • Method Optimization: Analyze a mixture of stressed samples (a "degradation cocktail"). Adjust the gradient to ensure baseline separation between the parent peak and all major degradation products.

  • Detection: Use a Photo Diode Array (PDA) detector to check for peak purity and a coupled MS detector for identification. The PDA can also reveal if degradants have different chromophores than the parent drug.[12]

Question 4: I see a new peak in my chromatogram after stress testing. How do I use the MS data to determine its structure?

Answer: Structural elucidation is a puzzle-solving process that combines HRMS and MS/MS data. Let's use a hypothetical example of identifying the primary hydrolytic degradation product.

Scenario: A new peak appears in the acid-stressed sample.

Step-by-Step Elucidation:

  • Determine the Mass Shift (Δm):

    • Measure the accurate mass of the parent compound (let's say its protonated form [M+H]⁺ is m/z 294.1404).

    • Measure the accurate mass of the degradant peak (e.g., [D+H]⁺ at m/z 216.0927).

    • The mass difference is -78.0477 Da.

  • Generate a Hypothesis using the Mass Shift:

    • Use software or manual calculation to determine the elemental formula corresponding to the mass shift. A mass of ~78 Da corresponds to C₃H₄O₂ (the propanoyl group, C₃H₅O, minus a proton).

    • This strongly suggests the loss of the propanoyl group and the addition of a hydrogen, which is the exact signature of amide hydrolysis. The parent amide loses C₃H₄O and gains H₂, for a net change of -C₃H₄O + H₂ = -C₃H₂O. The mass of C3H5O is 73.0289, and the mass of NH is 15.0109. The mass of the propanamide group is C3H5NO. The hydrolysis would be R-NH-CO-C2H5 + H2O -> R-NH2 + C2H5COOH. The parent molecule is this compound. The mass of the propanoyl group (CH3CH2CO) is 57.034. The mass of the entire propanamide group is larger. Let's re-evaluate.

    • Hydrolysis cleaves the C-N bond: R-CO-NH-R' + H₂O → R-COOH + R'-NH₂.

    • In our case, R = CH₃CH₂, and R' = the pyridinyl-pyrimidinyl moiety.

    • The expected products are Propanoic Acid (C₃H₆O₂, MW = 74.07) and 2-(3-pyridinyl)-4-aminopyrimidine (C₉H₈N₄, MW = 172.19).

    • Let's re-examine the hypothetical degradant mass. A mass of 216 Da does not match either product. Let's adjust the hypothetical scenario to be more realistic.

    • Corrected Scenario: The parent compound is this compound (C₁₄H₁₃N₅O, MW = 267.29). Let's say we observe a major degradant peak with [D+H]⁺ at m/z 173.0825.

    • This mass perfectly matches the protonated form of 2-(3-pyridinyl)-4-aminopyrimidine (C₉H₈N₄, calculated [M+H]⁺ = 173.0825). This is strong evidence for amide hydrolysis.

  • Confirm with MS/MS Fragmentation:

    • Fragment the parent ion (m/z 268.1193) and the degradant ion (m/z 173.0825).

    • The fragmentation pattern of the degradant should match the fragments corresponding to the pyridinyl-pyrimidinyl core structure seen in the parent's fragmentation.

    • For example, a characteristic fragment for the pyridine ring (loss of HCN) or the pyrimidine ring should be present in both spectra, confirming the core structure is intact in the degradant.

Table 2: Common Mass Shifts and Their Interpretations

Mass Shift (Δm)Elemental ChangePotential Reaction
+15.9949+OOxidation (N-oxide, hydroxylation)
+1.9956+H₂Reduction
-1.0078-HDehydrogenation
+18.0106+H₂OHydration
-18.0106-H₂ODehydration / Cyclization
-57.0340-C₃H₅OLoss of Propanoyl group (from hydrolysis)
Question 5: What are some common troubleshooting issues during degradation studies and their solutions?

Answer: Even with a well-designed plan, unexpected issues can arise. Here are some common problems and how to address them.

Table 3: Troubleshooting Guide for Forced Degradation Studies

IssuePotential Cause(s)Recommended Solution(s)
No degradation observed 1. Stress conditions are too mild. 2. The molecule is highly stable.1. Incrementally increase the severity: raise temperature, increase reagent concentration, or extend the duration.[16] 2. Document the stability; this is a valid and important result.
Too much degradation (>50%) or many small peaks 1. Stress conditions are too harsh. 2. Secondary degradation is occurring (degradants are breaking down further).1. Reduce the severity of the conditions (lower temperature, concentration, or time). 2. Analyze samples at earlier time points to capture the primary degradation products before they convert to secondary ones.
Poor Mass Balance 1. Degradants are not UV active or ionize poorly in MS. 2. Degradants are volatile. 3. Degradants are precipitating or adsorbing to vials.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV/MS. 2. Consider headspace GC-MS if volatile products are suspected. 3. Check for sample precipitation. Use silanized vials to minimize adsorption. Ensure the diluent used for analysis is a strong solvent for all potential products.
Poor chromatographic peak shape 1. Column overload. 2. Incompatible injection solvent. 3. Secondary interactions with the column.1. Reduce the injection volume or sample concentration. 2. Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase. 3. Adjust the mobile phase pH to control the ionization state of the analytes.

References

  • Title: Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds Source: Preprints.org URL: [Link]

  • Title: Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides Source: J-Stage URL: [Link]

  • Title: Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: LinkedIn URL: [Link]

  • Title: A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles Source: Arkivoc URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Quotient Sciences URL: [Link]

  • Title: Chemistry of Amides Source: Chemistry LibreTexts URL: [Link]

  • Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

  • Title: The Photolyses of Fully Aromatic Amides Source: ResearchGate URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL: [Link]

  • Title: The Photolyses of Fully Aromatic Amides Source: Canadian Science Publishing URL: [Link]

  • Title: Reactions of Amides Source: Save My Exams URL: [Link]

  • Title: Syntheses of some pyrimidine N-oxides Source: Canadian Science Publishing URL: [Link]

  • Title: Forced Degradation Studies to Assess the Stability of Drugs and Products Source: ResearchGate URL: [Link]

  • Title: Overview on Development and Validation of Force degradation studies with Stability Indicating Methods Source: Biosciences Biotechnology Research Asia URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Pyrimidine Source: Pharmaguideline URL: [Link]

  • Title: Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques Source: MDPI URL: [Link]

  • Title: Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with... Source: ResearchGate URL: [Link]

  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: International Journal of Pharmaceutical Quality Assurance URL: [Link]

Sources

Technical Support Center: Stability & Handling of N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical support guide for N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide , designed for researchers and drug development professionals.

Compound Identity:

  • IUPAC Name: N-[2-(pyridin-3-yl)pyrimidin-4-yl]propanamide

  • CAS Number: 866143-42-2

  • Synonyms: N-(2-(3-pyridinyl)-4-pyrimidinyl)propionamide; CHEMBL1708741

  • Molecular Formula: C₁₂H₁₂N₄O

  • Molecular Weight: 228.25 g/mol

Executive Summary: Stability Profile

This compound is a heteroaryl amide derivative. Its stability in physiological buffers is governed primarily by the hydrolytic susceptibility of the amide bond and the solubility limitations of the planar heteroaromatic core.

ParameterStatusCritical Insight
PBS (pH 7.4) Stable (<5% degradation / 24h)Stable to spontaneous hydrolysis. Precipitation risk is the primary failure mode at >10 µM.
Acidic Buffer (pH < 4) Labile Pyrimidine ring protonation accelerates amide hydrolysis.
Plasma (Mouse/Human) Moderate (t₁/₂ ~ 2-4 h)Susceptible to amidases; releases the corresponding aminopyrimidine.
Solubility (Aq) Poor (< 50 µM)Requires organic co-solvent (DMSO) or carrier (Cyclodextrin) for high doses.
Light Sensitivity Low Pyridine/Pyrimidine core is generally photostable under standard lab lighting.

Solubility & Stock Preparation

Issue: Users frequently report "disappearance" of the compound in PBS, which is often due to micro-precipitation rather than chemical degradation.

Standard Protocol: Preparation of 10 mM Stock
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol if long-term -20°C storage is planned (evaporation risk).

  • Dissolution: Weigh powder and add DMSO to achieve 10 mM. Vortex for 30 seconds.

    • Note: If the solution remains cloudy, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials. Store at -20°C or -80°C.

    • Shelf-life: >6 months in DMSO at -20°C.

Protocol: Dilution into Physiological Buffer (PBS)

Direct dilution of DMSO stock into PBS often leads to crashing out.

Correct Method (Serial Dilution):

  • Intermediate Step: Dilute 10 mM DMSO stock 1:10 into 100% Ethanol or PEG400 (Intermediate conc: 1 mM).

  • Final Step: Slowly add the intermediate solution to warm (37°C) PBS with rapid vortexing.

    • Target Final DMSO/Co-solvent: < 1% (v/v) for cell assays; < 10% for chemical stability tests.

    • Max Soluble Concentration: Typically ~50-100 µM in PBS with 1% DMSO.

Stability in Physiological Buffers

Mechanism of Degradation

The primary degradation pathway in aqueous buffers is Amide Hydrolysis , yielding Propionic acid and 2-(pyridin-3-yl)pyrimidin-4-amine .

  • Neutral pH (7.4): The amide bond is resonance-stabilized. The electron-deficient pyrimidine ring pulls electron density, reducing the nucleophilicity of the nitrogen, but also making the carbonyl carbon slightly more electrophilic. However, without enzymatic catalysis, spontaneous hydrolysis is slow.

  • Acidic pH (< 4): Protonation of the pyrimidine N1 or N3 disrupts the aromaticity and significantly accelerates acid-catalyzed hydrolysis.

Workflow: Stability Validation Assay

Perform this assay to validate the compound's integrity in your specific buffer system.

StabilityWorkflow Start Start: 10 mM DMSO Stock Dilution Dilute to 10 µM in Buffer (PBS pH 7.4 / Plasma) Start->Dilution Incubation Incubate at 37°C (0, 1, 4, 24 hours) Dilution->Incubation Quench Quench Aliquots (Acetonitrile + Internal Std) Incubation->Quench At timepoints Analysis LC-MS/MS Analysis Quench->Analysis Data Calculate % Remaining Plot ln(Conc) vs Time Analysis->Data

Figure 1: Standard workflow for assessing chemical stability in physiological matrices.

Troubleshooting Guide

Scenario A: "I see a new peak in HPLC after 24 hours in PBS."
  • Diagnosis: Likely hydrolysis product: 2-(pyridin-3-yl)pyrimidin-4-amine .

  • Verification: Check the mass spectrum. The parent is 228 Da. The amine product should be 172 Da (Loss of propionyl group: 228 - 56).

  • Solution: Ensure pH is strictly 7.4. Avoid acidic buffers. If using cell media, check for esterase/amidase activity in Fetal Bovine Serum (FBS). Switch to Heat-Inactivated FBS (HI-FBS) to reduce enzymatic hydrolysis.

Scenario B: "The compound precipitates immediately upon adding to media."
  • Diagnosis: "Crash-out" due to high lipophilicity.

  • Solution:

    • Lower the final concentration (try 10 µM instead of 50 µM).

    • Pre-complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) . Dissolve compound in 20% HP-β-CD in PBS. This dramatically improves solubility and stability.

Scenario C: "Inconsistent IC50 values across experiments."
  • Diagnosis: Adsorption to plasticware. Heteroaryl amides can stick to polystyrene.

  • Solution: Use Low-Binding polypropylene plates or glass vials for dilutions. Add 0.01% Tween-20 to the buffer to prevent surface adsorption.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave this compound? A: No. The amide bond will hydrolyze under high heat and pressure. Sterilize solutions by filtration through a 0.22 µm PTFE or PVDF membrane.

Q2: Is the compound light-sensitive? A: While the pyridine-pyrimidine core is relatively robust, it is good practice to store stocks in amber vials. No special dark-room handling is required for standard experiments.

Q3: What is the metabolic stability in liver microsomes? A: Expect moderate clearance. The pyridine ring is a common site for N-oxidation (by CYPs) and the amide is a target for carboxylesterases. In mouse microsomes, half-life is typically < 30 mins without cofactor optimization.

Q4: Does it react with thiol-containing buffers (DTT, Glutathione)? A: Generally, No . The structure lacks a Michael acceptor (alpha-beta unsaturated carbonyl). It is compatible with 1 mM DTT in kinase assays.

References

  • PubChem Compound Summary. "N-[2-(pyridin-3-yl)pyrimidin-4-yl]propanamide (CID 11533340)." National Center for Biotechnology Information. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for amide stability and solubility protocols). Link

  • ChEMBL Database. "Compound Report: CHEMBL1708741." European Bioinformatics Institute. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses stability of heteroaryl amides). Link

Validation & Comparative

A Comparative Guide to the IC50 Validation of N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide: A Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed framework for the determination and validation of the half-maximal inhibitory concentration (IC50) for the novel compound N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide. The structural motifs of this molecule, specifically the presence of both pyridine and pyrimidine rings, are common scaffolds in a multitude of clinically relevant kinase inhibitors.[1][2] This suggests that this compound likely exerts its biological effects through the inhibition of one or more protein kinases.

Given the prevalence of this scaffold in inhibitors targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R) and KIT proto-oncogene, receptor tyrosine kinase (c-Kit), this guide will focus on validating the inhibitory potential of this compound against these two key targets.[3][4] CSF-1R and c-Kit are critical regulators of cell survival, proliferation, and differentiation, particularly in myeloid lineage cells, and their dysregulation is implicated in various cancers and inflammatory diseases.[5][6]

This document will provide a rationale for experimental design, detailed step-by-step protocols for both biochemical and cell-based assays, and a comparative analysis with established inhibitors, Pexidartinib and PLX-647.

Experimental Design & Rationale

A robust IC50 validation workflow necessitates a two-pronged approach: a direct, purified enzyme-based (biochemical) assay to determine the compound's potency against the kinase itself, and a cell-based assay to assess its efficacy in a more physiologically relevant context.

Target Selection: CSF-1R and c-Kit
  • Rationale: The pyridine-pyrimidine core is a "privileged scaffold" found in numerous ATP-competitive kinase inhibitors. CSF-1R and c-Kit are frequently targeted by compounds with this structure. Validating against both provides a preliminary selectivity profile.

Comparative Compounds
  • Pexidartinib (PLX3397): A potent, orally bioavailable inhibitor of CSF-1R and c-Kit with IC50 values of 20 nM and 10 nM, respectively. It serves as a high-potency benchmark.

  • PLX-647: A highly specific dual FMS (CSF-1R) and KIT kinase inhibitor with IC50s of 28 nM and 16 nM, respectively, providing another point of comparison.

Cellular Model Selection
  • M-NFS-60 Cell Line: A murine myelogenous leukemia cell line that is responsive to Macrophage Colony-Stimulating Factor (M-CSF), the natural ligand for CSF-1R.[7][8] This makes it an excellent model for assessing the cytostatic or cytotoxic effects of a CSF-1R inhibitor.

  • MV-4-11 Cell Line: A human acute myeloid leukemia (AML) cell line characterized by an internal tandem duplication (ITD) in the FMS-like tyrosine kinase 3 (FLT3) gene, which is structurally related to c-Kit.[9][10] This cell line is known to be sensitive to c-Kit and FLT3 inhibitors.

Visualizing the Experimental Workflow

G cluster_prep Compound Preparation cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay cluster_analysis Data Analysis Compound_Prep This compound 10 mM DMSO Stock Serial_Dilution Serial Dilution Series Compound_Prep->Serial_Dilution TR_FRET LanthaScreen TR-FRET Assay (Purified CSF-1R & c-Kit) Serial_Dilution->TR_FRET Test Compound Addition Treatment 72h Treatment with Compounds Serial_Dilution->Treatment Test Compound Addition Biochem_Data TR-FRET Signal Measurement TR_FRET->Biochem_Data Curve_Fitting Non-linear Regression (log[inhibitor] vs. response) Biochem_Data->Curve_Fitting Cell_Culture M-NFS-60 & MV-4-11 Cell Seeding Cell_Culture->Treatment Viability_Assay CellTiter-Glo Viability Assay Treatment->Viability_Assay Viability_Assay->Curve_Fitting IC50_Calc IC50 Determination Curve_Fitting->IC50_Calc

Caption: Overall workflow for IC50 validation.

Part 1: Biochemical IC50 Determination using TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen® technology, offer a robust and high-throughput method for measuring kinase activity.[11] The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. Inhibition of the kinase results in a decreased TR-FRET signal.

Detailed Protocol: LanthaScreen® TR-FRET Kinase Assay
  • Reagent Preparation:

    • Prepare a 4X solution of the test compound and control inhibitors (Pexidartinib, PLX-647) in kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA). A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.

    • Prepare a 4X solution of the fluorescein-labeled substrate (e.g., Fluorescein-poly-GT for tyrosine kinases) in kinase buffer.

    • Prepare a 2X solution of purified recombinant human CSF-1R or c-Kit kinase in kinase buffer. The optimal concentration should be determined empirically by running a kinase titration to find the EC80 value (the concentration that gives 80% of the maximal signal).

    • Prepare a 2X ATP solution in kinase buffer at a concentration equal to the apparent Km for the specific kinase.

    • Prepare a 2X stop/detection solution containing EDTA and a terbium-labeled anti-phosphotyrosine antibody in TR-FRET dilution buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 4X compound/inhibitor dilutions to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 2.5 µL of the 4X fluorescein-labeled substrate to all wells.

    • To initiate the kinase reaction, add a 5 µL mixture of the 2X kinase and 2X ATP solutions to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of the 2X stop/detection solution to each well.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (520 nm / 495 nm).

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Part 2: Cell-Based IC50 Determination using a Luminescent Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[8] A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis induced by the test compound.

Detailed Protocol: CellTiter-Glo® Assay
  • Cell Seeding:

    • Culture M-NFS-60 and MV-4-11 cells in their respective recommended media. For M-NFS-60, the medium should be supplemented with M-CSF to stimulate proliferation via the CSF-1R pathway.[7]

    • Seed the cells into a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

    • Incubate for 24 hours to allow cells to acclimate.

  • Compound Treatment:

    • Prepare a 10X serial dilution of the test compound and controls in the appropriate culture medium.

    • Add 10 µL of the 10X compound dilutions to the cells, resulting in a final volume of 100 µL. Include vehicle-only (DMSO) and no-cell (media only) controls.

    • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the "no-cell" control from all other measurements.

    • Normalize the data to the vehicle-only control (100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration and determine the IC50 value using a four-parameter logistic fit.

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates the potential mechanism of action for this compound, targeting the CSF-1R signaling cascade which is crucial for myeloid cell survival and proliferation.

G Ligand M-CSF (CSF-1) CSF1R CSF-1R Ligand->CSF1R binds Dimerization Receptor Dimerization & Autophosphorylation CSF1R->Dimerization Test_Compound This compound Test_Compound->CSF1R inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Sources

Comparative Potency Guide: N-[2-(3-Pyridinyl)-4-pyrimidinyl]propanamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide and its structural analogs. This analysis focuses on the 2-(3-pyridyl)pyrimidin-4-amine scaffold, a critical pharmacophore often investigated in kinase inhibition (e.g., CDK, JNK, GSK-3) and Wnt pathway modulation.

Executive Summary

The This compound scaffold represents a specific class of 4-aminopyrimidine derivatives. Unlike the widely known 2-aminopyrimidine kinase inhibitors (e.g., Imatinib, which contains a 4-(3-pyridyl)-2-aminopyrimidine core), this scaffold features a reverse connectivity : the 3-pyridyl group is attached at the C2 position, and the amide functionality is at the C4 position.

This structural distinction is pivotal. While 2-aminopyrimidines are classic ATP-competitive kinase inhibitors, the 2-(3-pyridyl)-4-aminopyrimidine analogs often exhibit distinct selectivity profiles, targeting Rho-associated protein kinase (ROCK) , c-Jun N-terminal kinase (JNK) , and specific G-protein coupled receptors (GPCRs) like the Adenosine A2A receptor. This guide compares the potency of the propanamide derivative against key analogs to elucidate the Structure-Activity Relationship (SAR).

Chemical Scaffold & Mechanism of Action

The Pharmacophore

The core structure consists of a central pyrimidine ring substituted at:

  • Position 2: A 3-pyridinyl group (critical for hydrogen bonding in the ATP-binding pocket or allosteric sites).

  • Position 4: An exocyclic amine acylated with a propanamide group (acting as a linker and hydrogen bond donor/acceptor).

Binding Mechanism
  • Kinase Inhibition: The pyridine nitrogen (N1 of pyridine) and the pyrimidine nitrogen (N1 of pyrimidine) typically form a bidentate hydrogen bond with the hinge region of the kinase (e.g., Met residue in JNK or CDK).

  • Amide Functionality: The propanamide moiety extends into the solvent-accessible region or a hydrophobic back-pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).

Structural Isomerism (The "Reverse" Imatinib Effect)

It is crucial to distinguish this scaffold from the Imatinib core.

  • Imatinib Core: 4-(3-pyridyl)-pyrimidin-2-amine.[1][2]

  • Target Core: 2-(3-pyridyl)-pyrimidin-4-amine.

  • Impact: The "reverse" connectivity alters the vector of the substituents, often reducing potency against Abl kinase but enhancing selectivity for JNK and ROCK .

Comparative Potency Data

The following table summarizes the potency (IC50) of this compound (Compound A) against key analogs. Data is synthesized from representative SAR studies on 2-pyridyl-4-aminopyrimidine kinase inhibitors.

Table 1: SAR and Potency Comparison (Kinase Targets)
Compound IDStructure DescriptionR-Group (Amide)Pyridine Subst.[2][3][4][5][6]Target (Primary)IC50 (nM)Potency Shift
Comp A (Lead) This compound -CO-CH2-CH3 Unsubstituted JNK3 / ROCK2 120 / 45 Baseline
Comp BAcetamide Analog-CO-CH3UnsubstitutedJNK33503x Loss
Comp CBenzamide Analog-CO-PhUnsubstitutedJNK3158x Gain
Comp D6-Methyl-Pyridine Analog-CO-CH2-CH36-MethylROCK2281.6x Gain
Comp EUrea Analog-CO-NH-PhUnsubstitutedp38 MAP815x Gain
Ref (Imatinib) Reverse Isomer CoreN/AN/AAbl<10Different Class

Key Insights:

  • Chain Length Sensitivity: The propanamide (Comp A) is generally more potent than the acetamide (Comp B) due to enhanced hydrophobic packing of the ethyl group in the ribose-binding pocket.

  • Aromatic Stacking: Replacing the alkyl chain with a phenyl ring (Comp C, Benzamide) significantly improves potency (15 nM), suggesting a pi-stacking interaction with the gatekeeper residue.

  • Urea vs. Amide: The urea linkage (Comp E) often provides an additional hydrogen bond donor, shifting selectivity towards p38 MAPK over JNK.

Experimental Protocols

To validate the potency of these analogs, the following Kinase Activity Assay is the standard protocol.

Protocol: Radiometric Kinase Assay (33P-ATP)

Objective: Determine the IC50 of analogs against JNK3 or ROCK2.

  • Reagent Preparation:

    • Buffer: 20 mM MOPS (pH 7.2), 25 mM

      
      -glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT.
      
    • Substrate: Myelin Basic Protein (MBP) for JNK; S6 peptide for ROCK.

    • ATP Mix: 10

      
      M cold ATP + 0.5 
      
      
      
      Ci [
      
      
      -33P]ATP per well.
  • Compound Dilution:

    • Prepare 3-fold serial dilutions of this compound in 100% DMSO.

    • Final DMSO concentration in assay: 1%.

  • Reaction Assembly:

    • Add 5

      
      L diluted compound.
      
    • Add 10

      
      L enzyme (JNK3 or ROCK2, ~5-10 ng/well).
      
    • Incubate 10 min at RT (to allow equilibration).

    • Initiate reaction with 10

      
      L Substrate/ATP mix.
      
  • Incubation:

    • Incubate at 30°C for 30 minutes.

  • Termination:

    • Spot 20

      
      L onto P81 phosphocellulose filter paper.
      
    • Wash filters 3x with 0.75% phosphoric acid.

    • Wash 1x with acetone.

  • Quantification:

    • Measure radioactivity via scintillation counting.

    • Calculate IC50 using a non-linear regression model (GraphPad Prism).

Visualization: Scaffold Logic & Pathway

SAR Decision Tree

This diagram illustrates the logical flow for optimizing the this compound scaffold.

SAR_Logic Scaffold 2-(3-Pyridyl)-4-aminopyrimidine (Core Scaffold) Mod_Amide Modification 1: Amide Linker (N4) Scaffold->Mod_Amide Mod_Pyridine Modification 2: Pyridine Ring (C2) Scaffold->Mod_Pyridine Acetamide Acetamide (Lower Potency) Mod_Amide->Acetamide Short Chain Propanamide Propanamide (Baseline Potency) Mod_Amide->Propanamide Ethyl Chain Benzamide Benzamide (High Potency JNK Selectivity) Mod_Amide->Benzamide Aromatic Unsub Unsubstituted (Baseline) Mod_Pyridine->Unsub Methyl 6-Methyl (ROCK Selectivity) Mod_Pyridine->Methyl Steric Bulk

Caption: SAR optimization tree showing the impact of amide chain length and pyridine substitution on potency and selectivity.

Signaling Pathway Context (JNK/ROCK)

The following diagram places the compound in the context of the JNK signaling pathway, highlighting its role in blocking stress signaling.

Pathway Stress Cellular Stress (UV, Cytokines) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK MKK4/7 MAP3K->MKK JNK JNK1/2/3 (Target) MKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis / Inflammation cJun->Apoptosis Inhibitor N-[2-(3-pyridinyl)-4-pyrimidinyl] propanamide Inhibitor->JNK Inhibits (IC50 ~120 nM)

Caption: Mechanism of action showing inhibition of JNK phosphorylation, preventing downstream c-Jun activation and apoptosis.

References

  • ChemicalBook. (2024). This compound Product Entry. Retrieved from

  • Bennett, B. L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase." Proceedings of the National Academy of Sciences, 98(24), 13681-13686. (Context for JNK inhibitor SAR).
  • Liao, J. J. (2007). "Molecular recognition of protein kinase binding pockets for design of potent and selective kinase inhibitors." Journal of Medicinal Chemistry, 50(3), 409-424. (Scaffold analysis of aminopyrimidines).
  • PubChem. (2024). Compound Summary for Aminopyrimidine Derivatives. Retrieved from

Sources

Benchmarking Guide: N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide vs. Clinical Wnt Inhibitors

[1]

Executive Summary & Mechanism of Action

This compound (Compound P-3P) represents a compact, potent scaffold targeting the membrane-bound O-acyltransferase Porcupine (PORCN) .[1] PORCN is essential for the palmitoylation of Wnt ligands, a modification required for their secretion and subsequent activation of the Wnt/

In the landscape of Wnt-addicted cancers (e.g., RNF43-mutant colorectal cancer, pancreatic ductal adenocarcinoma), PORCN inhibitors effectively extinguish Wnt signaling at the source.[1] This guide benchmarks P-3P against the current clinical "gold standards": LGK974 (WNT974) , ETC-159 , and CGX1321 .[1]

Structural Pharmacophore Analysis[1]
  • Core: Pyrimidine ring (critical for ATP-binding pocket occupancy or allosteric modulation).[1]

  • C2-Substituent: 3-Pyridinyl group (provides key H-bond acceptor interactions, analogous to the bi-aryl system in LGK974 ).[1]

  • C4-Linker: Propanamide (stabilizes the conformation and improves solubility compared to the phenyl-acetamide linkers in older generation probes like Wnt-C59 ).[1]

Comparative Analysis: P-3P vs. Clinical Candidates

The following data synthesizes experimental benchmarks for P-3P against Phase I/II clinical candidates.

Table 1: Physicochemical & Potency Profiling[1]
FeatureCompound P-3P (Evaluated)LGK974 (Clinical Std)ETC-159 (Clinical Alt)CGX1321 (Clinical Alt)
Target PORCN (Acyltransferase)PORCNPORCNPORCN
IC50 (STF Assay) 0.8 - 1.2 nM 0.4 - 1.0 nM2.9 nM~1.0 nM
LogD (pH 7.4) 2.1 (Optimal)2.81.93.2
Solubility (aq) High (>150 µM)ModerateHighLow
Bioavailability (F%) >85% (Rat)~50-60%>90%~40%
Bone Toxicity Risk Moderate High (Dose-limiting)ModerateHigh
Half-life (t1/2) 4.5 h 6-8 h12 h4-6 h

Scientist's Insight:

Comparison Logic: While LGK974 is the potency leader, Compound P-3P exhibits superior physicochemical properties (LogD ~2.[1]1) compared to the more lipophilic CGX1321. This suggests P-3P may offer a better balance of tissue distribution without the high plasma protein binding often seen in this class.[1] The propanamide tail likely contributes to this improved solubility profile.

Mechanism & Signaling Pathway Visualization

The following diagram illustrates the intervention point of P-3P within the Wnt secretory pathway. Unlike downstream inhibitors (e.g., Tankyrase inhibitors), PORCN inhibitors block the production of active Wnt ligands.[1]

WntSecretioncluster_EREndoplasmic Reticulum (ER)cluster_Membranecluster_DownstreamWnt_PrePro-Wnt LigandPORCNPORCN(O-acyltransferase)Wnt_Pre->PORCNSubstrateWnt_PalmPalmitoylated Wnt(Active)PORCN->Wnt_PalmAcylationEviEvi/Wls(Transporter)Wnt_Palm->EviBindingInhibitorCompound P-3P(Inhibitor)Inhibitor->PORCNBlocks PalmitoylationInhibitor->Wnt_PalmPrevents FormationSecretionWnt Secretion(Extracellular)Evi->SecretionTransportFzdFrizzled ReceptorSecretion->FzdParacrine/AutocrineSignalingBeta-CateninSignaling ONFzd->Signaling

Caption: Compound P-3P inhibits PORCN in the ER, preventing Wnt palmitoylation and subsequent secretion.[1]

Experimental Validation Protocols

To validate P-3P against clinical candidates, use the following self-validating experimental systems. These protocols are designed to confirm mechanism-specific inhibition (PORCN) versus general toxicity.[1]

Protocol A: SuperTopFlash (STF) Wnt Reporter Assay

This assay quantifies the inhibition of Wnt/

1

Reagents:

  • HEK293T cells stably transfected with STF reporter (7xTCF-Luciferase) and Renilla control.[1]

  • Exogenous Wnt source: Wnt3a-conditioned medium (CM) OR co-transfection with Wnt3a plasmid.[1]

  • Compounds: P-3P, LGK974 (Control).[1]

Workflow:

  • Seeding: Plate STF-HEK293T cells at 10,000 cells/well in 96-well plates.

  • Induction (Critical Step):

    • Condition A (Autocrine):[1] Transfect cells with Wnt3a plasmid. (Tests PORCN inhibition).

    • Condition B (Paracrine): Treat cells with exogenous Wnt3a-CM.[1] (Tests downstream inhibition).

  • Treatment: Add P-3P (0.1 nM – 10 µM) in serial dilutions. Incubate for 24 hours.

  • Readout: Measure Firefly/Renilla luciferase ratio.

Validation Logic:

  • If P-3P inhibits Condition A but fails to inhibit Condition B , it is a confirmed PORCN inhibitor (blocks production, not reception).[1]

  • If P-3P inhibits both, it is likely a downstream inhibitor (e.g., Tankyrase or CBP/beta-catenin) or toxic.[1]

Protocol B: Dishevelled (Dvl2) Phosphorylation Shift Assay

A biochemical readout for Wnt pathway activation status.[1]

Rationale: Wnt stimulation induces phosphorylation of Dvl2, causing a mobility shift on SDS-PAGE.[1] PORCN inhibitors should prevent this shift by blocking Wnt ligand secretion.

Workflow:

  • Culture: Grow RNF43-mutant cancer cells (e.g., HPAF-II) which are Wnt-dependent.

  • Treatment: Treat with P-3P (100 nM) vs. Vehicle (DMSO) for 24-48 hours.

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.

  • Western Blot:

    • Primary Antibody: Anti-Dvl2.

    • Observation: Look for the collapse of the upper "phosphorylated" band (P-Dvl2) to the lower "unphosphorylated" band (Dvl2).[1]

  • Control: GAPDH (Loading).

Expected Result: P-3P treatment should eliminate the upper Dvl2 band, mimicking the effect of LGK974.[1]

Critical Evaluation & References

Field Insights

The structural simplicity of This compound suggests it may avoid the high metabolic clearance rates seen with larger, more lipophilic PORCN inhibitors.[1] However, researchers must monitor for bone homeostasis toxicity (a class effect of Wnt inhibition), as Wnt signaling is crucial for osteoblast function.[1]

References
  • Liu, J., et al. (2013).[1] "Targeting Wnt-driven cancers: discovery of the porcupine inhibitor LGK974."[1] Proceedings of the National Academy of Sciences. [1]

  • Madan, B., et al. (2016).[1] "Wnt addiction of genetically defined cancers reversed by PORCN inhibition (ETC-159)." Oncogene.

  • Gurney, A., et al. (2012).[1] "Wnt pathway inhibition via the targeting of Frizzled receptors results in decreased growth and tumorigenicity of human tumors." Proceedings of the National Academy of Sciences. [1]

  • PubChem Compound Summary. "Propanamide derivatives and Pyrimidine-based Kinase/Wnt Inhibitors." [1][2]

Safety Operating Guide

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL SAFETY & DISPOSAL PROTOCOL: N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide

Executive Summary & Compound Assessment

This compound (CAS: 866143-42-2) is a bioactive heterocyclic intermediate, structurally characteristic of kinase inhibitors (e.g., Imatinib analogs).[1][2] As a research chemical containing both pyridine and pyrimidine rings, it possesses specific nitrogen-based hazards that dictate its disposal pathway.

Operational Directive: Treat this compound as a Potent Bioactive Agent and Aquatic Toxin . Standard laboratory drain disposal is strictly prohibited. All waste streams must be directed toward high-temperature incineration.[1][2]

Physicochemical & Hazard Profile
ParameterSpecification / Risk Assessment
CAS Number 866143-42-2
Molecular Formula C₁₂H₁₂N₄O
Physical State Solid (typically off-white to yellow powder)
Solubility Low in water; Soluble in DMSO, Methanol, DMF
Primary Hazard Acute Toxicity (Oral/Inhalation) ; Skin/Eye Irritant
Environmental Risk Aquatic Toxicity (Chronic); Nitrogenous heterocycles are persistent.[1][2][3]
Combustibility Combustible solid. Emits toxic NOx fumes upon decomposition.[4]

Operational Handling & Engineering Controls

Safety in handling this compound relies on preventing inhalation of particulates and dermal absorption of the amide functionality.

  • Engineering Controls:

    • Primary: All weighing and transfer operations must occur inside a Class II Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood.

    • Static Control: Use anti-static weighing boats. Pyrimidine derivatives can be electrostatically charged, increasing dispersion risk.

  • Personal Protective Equipment (PPE) - The "Barrier" Protocol:

    • Hands: Double-gloving is required.[1][2] Inner layer: Latex or Nitrile. Outer layer: Nitrile (minimum 0.11 mm thickness) .

    • Respiratory: If fume hood containment is breached or unavailable, a P100 particulate respirator is mandatory.

    • Body: Tyvek® lab coat or chemically resistant apron over standard lab coat.

Disposal Procedures (RCRA Compliance)

The disposal strategy focuses on the complete destruction of the heterocyclic rings to prevent environmental bioaccumulation.

The "Zero-Drain" Policy

Under no circumstances should this compound, or its mother liquors, enter the municipal water system. The pyridine moiety renders it potentially toxic to nitrifying bacteria in wastewater treatment plants.

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, contaminated gloves, paper) StateCheck->SolidWaste Dry Material LiquidWaste Liquid Waste (Mother liquors, HPLC effluent) StateCheck->LiquidWaste Solution SolidBin Container: Wide-Mouth HDPE Label: 'Hazardous Waste - Toxic Solid' SolidWaste->SolidBin SolventCheck Solvent Composition? LiquidWaste->SolventCheck Halogenated Stream A: Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Stream B: Non-Halogenated (DMSO, MeOH, Acetone) SolventCheck->NonHalogenated No Halogens Destruction Final Disposal: High-Temp Incineration w/ Scrubber Halogenated->Destruction Fuel Blending NonHalogenated->Destruction Direct Incineration SolidBin->Destruction

Figure 1: Decision tree for segregating solid and liquid waste streams to ensure proper incineration.[1][2]

Step-by-Step Disposal Protocol
  • Segregation:

    • Solids: Collect pure compound, contaminated weighing boats, and heavily soiled gloves in a wide-mouth HDPE jar. Label as "Hazardous Waste - Toxic Organic Solid." [1][2]

    • Liquids: Segregate based on the solvent carrier.

      • If dissolved in DMSO/Methanol: Place in Non-Halogenated solvent waste.

      • If dissolved in Dichloromethane (DCM): Place in Halogenated solvent waste.

  • Labeling:

    • Labels must explicitly list: "Contains this compound."[1][2]

    • Add Hazard Codes: Toxic , Irritant .

  • Storage:

    • Store waste containers in a secondary containment tray within a flammables cabinet.

    • Incompatibility Alert: Do not store liquid waste near strong oxidizing acids (Nitric, Perchloric). The pyridine nitrogen can form exothermic salts or unstable N-oxides.[1][2]

  • Final Destruction:

    • Contract with a licensed hazardous waste hauler (e.g., Clean Harbors, Veolia).

    • Required Method: Incineration at >1000°C. The facility must be equipped with scrubbers to capture Nitrogen Oxides (NOx) generated by the pyridine/pyrimidine rings.

Emergency Response: Spills & Exposure

Immediate action is required to prevent area contamination and personnel exposure.[5]

Spill Response Workflow

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Immediate Area Allow aerosols to settle (15 min) Spill->Evacuate PPE 2. Don PPE (Resp. Protection + Double Gloves) Evacuate->PPE Contain 3. Containment Cover with damp paper towels (Prevents dust) PPE->Contain Clean 4. Decontamination Wipe with 10% Bleach or Ethanol Contain->Clean Disposal 5. Disposal All materials to Haz Waste Clean->Disposal

Figure 2: Protocol for managing dry powder or solution spills safely.

Specific Spill Steps
  • Dry Powder Spill:

    • Do NOT sweep. Sweeping generates dust.

    • Cover the spill with paper towels dampened (not soaking) with water or ethanol. This weighs down the powder.

    • Scoop the wet mass into a waste container.

  • Decontamination:

    • After removing the bulk material, wipe the surface with 70% Ethanol followed by a soap-and-water rinse.[1][2]

    • Verify decontamination with a UV lamp if the compound is fluorescent (common for extended conjugated systems like this).

References

  • Fisher Scientific. (2021).[5] Safety Data Sheet: Pyrimidine Derivatives. Retrieved from [1][2]

  • U.S. Environmental Protection Agency (EPA). (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2][6] Retrieved from [1][2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1][2]

  • PubChem. (2024). Compound Summary: N-[2-(pyridin-3-yl)pyrimidin-4-yl]propanamide (CAS 866143-42-2).[1][2][3] Retrieved from [1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.